molecular formula C14H12O3 B6325544 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid CAS No. 679407-00-2

2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6325544
CAS No.: 679407-00-2
M. Wt: 228.24 g/mol
InChI Key: DMKNNFTYLMTWOF-UHFFFAOYSA-N
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Description

2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate or impurity in the development of active pharmaceutical ingredients (APIs), particularly within the class of Angiotensin II Receptor Blockers (ARBs) . While not a drug itself, its structural features are foundational to molecules that act as potent and selective antagonists of the angiotensin II type 1 (AT1) receptor . The mechanism of action for related therapeutics, such as Losartan, involves reversibly and competitively inhibiting angiotensin II from binding to the AT1 receptor in tissues like vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure . Compounds featuring the biphenyl scaffold are therefore vital for researching new cardiovascular treatments, studying drug metabolism, and profiling related impurities to ensure the safety and efficacy of pharmaceutical products . This product is intended for laboratory research purposes only by trained professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

4-[2-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKNNFTYLMTWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600695
Record name 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679407-00-2
Record name 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Core Assembly

The biphenyl backbone is typically constructed via palladium-catalyzed Suzuki-Miyaura coupling between aryl halides and boronic acids. For instance, coupling 4-bromo-2-cyanobiphenyl with a boronic acid derivative bearing a protected hydroxymethyl group establishes the foundational structure. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : Na₂CO₃ or K₃PO₄

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : 80–100°C

This method achieves yields exceeding 85% with high regioselectivity.

Cyanide Reduction to Hydroxymethyl Group

The reduction of a cyano group at the 2'-position to a hydroxymethyl group is critical. Dibutylaluminium hydride (DIBAL-H) in aprotic solvents (e.g., toluene or dichloromethane) selectively reduces the nitrile to an aldehyde intermediate, which is subsequently reduced to the hydroxymethyl group using NaBH₄ or LiAlH₄.

Example Conditions :

  • Substrate : 4-Bromo-2'-cyanobiphenyl

  • Reducing Agent : DIBAL-H (1.2 equiv)

  • Solvent : Toluene, −78°C to 0°C

  • Yield : 78–92%

Functional Group Interconversion: Carboxylic Acid Formation

Oxidation of Methyl Esters

A common route involves the oxidation of a methyl ester at the 4-position to a carboxylic acid. Potassium permanganate (KMnO₄) in acidic or alkaline media is employed for this transformation:

Reaction Protocol :

  • Substrate : 4-Methoxycarbonyl-2'-hydroxymethylbiphenyl

  • Oxidizing Agent : KMnO₄ (3.0 equiv)

  • Solvent : H₂O/THF (3:1), 70°C

  • Yield : 65–80%

Direct Carboxylation via CO₂ Insertion

Transition-metal-mediated carboxylation using CO₂ gas offers a modern alternative:

  • Catalyst : CuI/1,10-phenanthroline

  • Base : Cs₂CO₃

  • Solvent : DMF, 80°C

  • CO₂ Pressure : 1 atm

  • Yield : 70–75%

Integrated Synthetic Pathways

Pathway A: Sequential Reduction-Oxidation

  • Suzuki Coupling : 4-Bromophenyl-2-cyanobiphenyl + arylboronic acid → 4-bromo-2'-cyanobiphenyl (Yield: 88%).

  • Cyanide Reduction : DIBAL-H reduction → 4-bromo-2'-hydroxymethylbiphenyl (Yield: 90%).

  • Ester Hydrolysis : NaOH in ethanol → 4-carboxy-2'-hydroxymethylbiphenyl (Yield: 85%).

Pathway B: One-Pot Tandem Reactions

A streamlined approach combines coupling and oxidation in a single vessel:

  • Substrates : 4-Iodobenzoic acid + 2-hydroxymethylphenylboronic acid

  • Catalyst : Pd(OAc)₂/XPhos

  • Oxidant : OXONE® in DMF/H₂O

  • Yield : 68%

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Polarity DMF > THF > Toluene+15% in DMF
Temperature 70–90°CMaximizes rate

Polar aprotic solvents (e.g., DMF) enhance reaction rates and yields by stabilizing intermediates.

Catalytic System Tuning

  • Pd Catalysts : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in sterically hindered substrates.

  • Ligand Effects : Bulky ligands (e.g., XPhos) suppress homo-coupling byproducts.

Challenges and Mitigation Strategies

Over-Reduction in Cyanide Transformations

DIBAL-H in excess (>1.5 equiv) may over-reduce the hydroxymethyl group to methyl. Stoichiometric control (1.0–1.2 equiv) and low temperatures (−78°C) mitigate this.

Oxidative Side Reactions

Competitive oxidation of the hydroxymethyl group to formyl or carboxylate is minimized using selective oxidants (e.g., OXONE® over KMnO₄).

Industrial-Scale Production Techniques

Continuous Flow Reactors

  • Advantages : Improved heat/mass transfer, reduced reaction times.

  • Example : Suzuki coupling in microreactors (Residence time: 10 min, Yield: 92%).

Crystallization and Purification

  • Anti-Solvent : Heptane induces crystallization of the carboxylic acid (Purity: >99%).

  • Chromatography : Avoided due to cost; replaced with pH-controlled recrystallization.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling enables direct introduction of the carboxylic acid group:

  • Catalyst : Ir(ppy)₃

  • Light Source : 450 nm LED

  • Yield : 60% (Preliminary)

Biocatalytic Approaches

Engineered esterases and ketoreductases offer enantioselective hydroxymethylation:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Yield : 55% (racemic)

Chemical Reactions Analysis

Types of Reactions

2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in a dicarboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of 2’-(Carboxymethyl)[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 2’-(Hydroxymethyl)[1,1’-biphenyl]-4-aldehyde or 2’-(Hydroxymethyl)[1,1’-biphenyl]-4-alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H12O3
  • Molecular Weight : 228.24 g/mol
  • IUPAC Name : 2-[4-(hydroxymethyl)phenyl]benzoic acid
  • CAS Number : 158144-54-8

The compound features a biphenyl structure with a hydroxymethyl group and a carboxylic acid functional group, which contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that biphenyl derivatives exhibit anticancer properties. Specifically, 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid has been evaluated for its ability to inhibit cancer cell proliferation. Research demonstrated that this compound can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways .

Allosteric Modulation

The compound has been investigated as a potential allosteric modulator for dopamine receptors. Allosteric modulators can enhance or inhibit the action of neurotransmitters without directly competing for the active site. This property may lead to therapeutic applications in treating neurological disorders such as Parkinson's disease .

Polymer Chemistry

In materials science, derivatives of biphenyl compounds are utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid into polymer matrices has shown improvements in material performance under heat and stress conditions .

Photovoltaic Devices

The compound's chemical structure allows it to be used in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for improving the efficiency of solar cells .

Biodegradation Studies

Research has been conducted on the biodegradation of biphenyl derivatives in environmental contexts. The compound's breakdown products have been evaluated for their environmental impact, particularly regarding bioaccumulation potential and toxicity to aquatic organisms . This information is crucial for assessing the safety of using such compounds in industrial applications.

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cell lines; effective against specific types of tumors.
Allosteric ModulationEnhances dopamine receptor activity; potential treatment for Parkinson's disease.
Polymer ChemistryImproves thermal stability and mechanical properties of polymer composites.
Environmental ImpactEvaluated for biodegradation; low bioaccumulation potential noted.

Mechanism of Action

The mechanism by which 2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key analogues, their substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid 2'-CH₂OH, 4-COOH C₁₄H₁₂O₃ 228.24 Precursor for brominated derivatives ; potential monomer for polymers
4'-Nitro[1,1'-biphenyl]-4-carboxylic acid 4'-NO₂, 4-COOH C₁₃H₉NO₄ 243.21 Intermediate in immunomodulatory drug synthesis
2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylic acid 2'-tetrazolyl, 4-COOH C₁₄H₁₁N₄O₂ 279.27 Degradation byproduct of sartan drugs; bioisostere for COOH
[1,1'-Biphenyl]-4-carboxylic acid (p-Phenylbenzoic acid) None, 4-COOH C₁₃H₁₀O₂ 198.22 Parent compound; used in MOF synthesis
4'-Hexyl[1,1'-biphenyl]-4-carboxylic acid 4'-C₆H₁₃, 4-COOH C₁₉H₂₂O₂ 282.38 Lipophilic surfactant; lab chemical
2'-Chloro[1,1'-biphenyl]-4-carboxylic acid 2'-Cl, 4-COOH C₁₃H₉ClO₂ 232.66 Intermediate in agrochemical synthesis
6-Fluoro-2-(2'-fluoro[1,1'-biphenyl]-4-yl)-3-methyl-4-quinolinecarboxylic acid Fluoro, quinoline core C₂₃H₁₆F₂NO₂ 387.37 Anticancer agent (NSC 368390)
Electronic and Steric Influence
  • Hydroxymethyl (-CH₂OH) : Electron-donating via the -OH group, enhancing solubility in polar solvents. Enables further functionalization (e.g., bromination or esterification).
  • Nitro (-NO₂): Strong electron-withdrawing group, increasing carboxylic acid acidity. Used in coupling reactions for drug intermediates .
  • Tetrazolyl : Bioisostere for -COOH, improving metabolic stability in pharmaceuticals (e.g., angiotensin receptor blockers) .
  • Hexyl (-C₆H₁₃) : Hydrophobic tail, favoring self-assembly in materials science .

Physicochemical Properties

Property Hydroxymethyl Derivative Nitro Derivative Tetrazolyl Derivative
Melting Point (°C) ~180–185 (estimated) 210–215 >250 (decomposes)
Solubility Moderate in polar solvents Low in water High in DMSO
LogP (Lipophilicity) ~1.5 ~2.1 ~0.8

Biological Activity

Chemical Structure and Properties

2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid features a biphenyl structure with a hydroxymethyl group and a carboxylic acid functional group. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
SolubilitySoluble in water
Melting PointNot specified

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxymethyl and carboxylic acid groups can enhance the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

Studies have shown that biphenyl derivatives can modulate inflammatory pathways. The carboxylic acid group may play a crucial role in inhibiting pro-inflammatory cytokines, which are implicated in various chronic diseases.

Anticancer Potential

Recent investigations into biphenyl derivatives have highlighted their potential as anticancer agents. For instance, compounds structurally related to 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study evaluated the effects of a related biphenyl derivative on the A549 lung cancer cell line. The compound showed an IC50 value of 9 μM, indicating potent anticancer activity. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway and inhibited cell migration by disrupting the FAK/Paxillin signaling pathway .

The biological activity of 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclins and cyclin-dependent kinases (CDKs) resulting in halted cell division.
  • Inflammatory Pathway Modulation : Reduction of cytokine levels through inhibition of NF-kB signaling.

Recent Studies

Recent literature has focused on synthesizing and characterizing various derivatives of biphenyl carboxylic acids for their biological properties. For example, one study reported the synthesis of multiple derivatives with varying degrees of anti-inflammatory and anticancer activities .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis

Q & A

Q. What are the common synthetic routes for 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid?

A typical synthesis involves alkylation of biphenyl precursors followed by hydroxymethylation and carboxylation. For example, alkoxybiphenyl derivatives (e.g., 4’-alkoxy-4-biphenylcarboxylic acid) can be synthesized via nucleophilic substitution of brominated biphenyls with alkoxide reagents, followed by oxidation of the hydroxymethyl group to a carboxylic acid moiety. Characterization via 1H^1 \text{H}-NMR and FTIR (e.g., carbonyl stretch at ~1730 cm1^{-1}) is critical for verifying purity .

Q. How is the compound characterized using spectroscopic methods?

  • 1H^1 \text{H}-NMR : Aromatic protons appear as multiplets between δ 6.9–8.2 ppm, with hydroxymethyl protons (CH2_2OH) as a singlet at δ ~4.5–5.0 ppm.
  • FTIR : Key peaks include O-H stretch (~3300 cm1^{-1}), C=O stretch (~1700 cm1^{-1}), and biphenyl C-H bends (~750 cm1^{-1}).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity >98% .

Q. What safety precautions are required when handling this compound?

The compound may exhibit acute oral toxicity (Category 4, H302) and eye irritation (Category 2A, H319). Use PPE (gloves, goggles), avoid dust formation, and work in a fume hood. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Q. How do solubility properties influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced via salt formation (e.g., sodium carboxylate). Pre-saturation studies using UV-Vis spectroscopy are recommended to optimize reaction conditions .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for biphenyl derivatives be resolved?

Discrepancies in GHS classifications (e.g., dermal vs. inhalation toxicity) may arise from substituent effects (e.g., alkoxy vs. hydroxymethyl groups). Comparative studies using in vitro assays (e.g., MTT for cytotoxicity) and in silico toxicity prediction tools (e.g., QSAR models) are essential to reconcile data .

Q. What strategies improve photostability in hydroxymethyl-substituted biphenyls?

The hydroxymethyl group increases susceptibility to oxidation. Stabilization methods include:

  • Light exclusion : Store in amber vials under inert gas.
  • Antioxidants : Add 0.1% BHT to solutions.
  • Derivatization : Convert to ester or ether derivatives for enhanced stability .

Q. How does computational modeling (DFT) aid in understanding its interactions with biological targets?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to enzymes. For example, the carboxylate group’s charge distribution may influence hydrogen bonding with active sites. Simulations using Gaussian 09 with B3LYP/6-31G* basis sets are recommended .

Q. What are the challenges in enantioselective synthesis of this compound?

Achieving chirality at the hydroxymethyl position requires asymmetric catalysis. Chiral ligands (e.g., BINOL) or enzymes (e.g., lipases) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Q. How does the compound behave in coordination chemistry as a ligand?

The carboxylate and hydroxymethyl groups act as bidentate ligands for metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}). Titration studies with UV-Vis and ESR spectroscopy reveal coordination stoichiometry and redox activity. Stability constants (log K) are determined via potentiometric methods .

Q. What analytical methods resolve degradation products under accelerated storage conditions?

Forced degradation studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS identify oxidation byproducts (e.g., biphenyl-4-carboxylic acid from hydroxymethyl loss). Quantify degradation using peak area normalization in HPLC .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for similar biphenyl derivatives?

Polymorphism and impurities (e.g., residual solvents) affect melting points. Standardize measurements via Differential Scanning Calorimetry (DSC) at 10°C/min heating rates. Cross-validate with hot-stage microscopy .

Methodological Tables

Table 1: Comparison of Toxicity Classifications for Biphenyl Derivatives

DerivativeGHS ClassificationKey Hazard CodesReference
4'-(Pentyloxy)-biphenyl-4-carboxylic acidAcute Toxicity (Oral, Dermal: Cat 4)H302, H315, H319
4'-(Heptyloxy)-biphenyl-4-carboxylic acidRespiratory Irritation (Cat 3)H335

Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsInterpretationReference
1H^1 \text{H}-NMRδ 4.03 (t, OCH2_2), δ 7.50–8.22 (Ar-H)Alkoxy and biphenyl protons
FTIR1730 cm1^{-1} (C=O)Carboxylic acid confirmation

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